molecular formula C18H19N5O5S B11274118 ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B11274118
M. Wt: 417.4 g/mol
InChI Key: YKWVBXNWYCVEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions to form the pyrazole ring. Subsequent cyclization with formamide or similar reagents yields the pyrazolopyrimidine core.

    Thioether Formation:

    Amidation: The final step involves the amidation of the thioether intermediate with ethyl 4-aminobenzoate under standard peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrazolopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Formation of alcohol derivatives from carbonyl groups.

    Substitution: Introduction of various alkyl or acyl groups at the thioether position.

Scientific Research Applications

Ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as kinases, which play crucial roles in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for viral replication or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can be compared with other pyrazolopyrimidine derivatives:

    Pemetrexed: A commercially available anticancer drug with a similar core structure but different functional groups.

    Raltitrexed: Another anticancer agent with a pyrazolopyrimidine core, used primarily for colorectal cancer. The unique thioether and benzoate groups in this compound may confer different biological activities.

Conclusion

This compound is a compound of significant interest due to its potential applications in medicinal chemistry. Its unique structure allows it to participate in various chemical reactions and interact with important biological targets, making it a valuable subject for further research and development.

Properties

Molecular Formula

C18H19N5O5S

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N5O5S/c1-2-28-17(27)11-3-5-12(6-4-11)20-14(25)10-29-18-21-15-13(16(26)22-18)9-19-23(15)7-8-24/h3-6,9,24H,2,7-8,10H2,1H3,(H,20,25)(H,21,22,26)

InChI Key

YKWVBXNWYCVEDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.